4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide
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Overview
Description
4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-tert-butylbenzenesulfonyl chloride with an amine, such as 2-methoxyethylamine, under basic conditions.
Coupling with benzamide: The resulting sulfonamide intermediate is then coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form a tert-butyl alcohol or further to a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: tert-Butyl alcohol or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is primarily related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzyme function.
Comparison with Similar Compounds
Similar Compounds
4-(4-tert-butylbenzenesulfonamido)-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
4-(4-tert-butylbenzenesulfonamido)-N-(2-ethoxyethyl)benzamide: Similar structure but with an ethoxyethyl group.
Uniqueness
4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(2,3)16-7-11-18(12-8-16)27(24,25)22-17-9-5-15(6-10-17)19(23)21-13-14-26-4/h5-12,22H,13-14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDYHIPUVCQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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